3-chloro-N-(4-fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine
Description
Properties
IUPAC Name |
3-chloro-N-(4-fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF4N2/c13-10-5-7(12(15,16)17)6-18-11(10)19-9-3-1-8(14)2-4-9/h1-6H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKKAQKSFFEKJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=N2)C(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601179139 | |
| Record name | 3-Chloro-N-(4-fluorophenyl)-5-(trifluoromethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601179139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219976-66-5 | |
| Record name | 3-Chloro-N-(4-fluorophenyl)-5-(trifluoromethyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-(4-fluorophenyl)-5-(trifluoromethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601179139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a chloro group is introduced to the pyridine ring, followed by the addition of the fluorophenyl and trifluoromethyl groups under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out in a continuous or batch process. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its biological activities, particularly in the following areas:
- Anticancer Activity : Research indicates that this compound may act as an inhibitor of specific kinases involved in cancer progression. For instance, it has shown potential in inhibiting c-KIT kinase, which is associated with gastrointestinal stromal tumors (GISTs) and other malignancies .
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate cytokine production, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Properties : There is evidence that derivatives of this compound can inhibit bacterial growth, indicating possible applications in treating infections .
Agricultural Applications
The compound's structural characteristics may lend themselves to use in agricultural chemistry, particularly as a pesticide or fungicide. Compounds with similar trifluoromethyl groups have shown efficacy against various plant pathogens and pests, suggesting a potential role for 3-chloro-N-(4-fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine in crop protection .
Data Table: Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | c-KIT kinase inhibition | |
| Anti-inflammatory | Cytokine modulation | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Anticancer Activity
A study focusing on the inhibition of c-KIT kinase demonstrated that related compounds could effectively reduce cell proliferation in GIST models. The results indicated that the compound could serve as a lead for developing new anticancer therapies targeting this pathway.
Case Study 2: Anti-inflammatory Research
Research conducted on compounds similar to this compound revealed significant reductions in pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications for inflammatory conditions.
Case Study 3: Antimicrobial Testing
In vitro tests showed that certain derivatives of this compound exhibited antibacterial activity against various pathogens. These findings support further exploration of its use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Fluazinam (3-Chloro-N-[3-Chloro-2,6-Dinitro-4-(Trifluoromethyl)Phenyl]-5-(Trifluoromethyl)Pyridin-2-Amine)
- Structural Differences : Fluazinam replaces the 4-fluorophenyl group in the target compound with a 3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl substituent. This introduces additional nitro groups and a second chlorine atom, significantly increasing molecular weight and polarity.
- Properties :
- Applications : Fluazinam is a broad-spectrum fungicide used to control fungal pathogens in crops. Its nitro groups enhance oxidative stability and binding to fungal enzymes .
3-Chloro-N-[(1,1-Dioxothiolan-3-yl)Methyl]-5-(Trifluoromethyl)Pyridin-2-Amine
- Structural Differences : The 4-fluorophenyl group is replaced with a (1,1-dioxothiolan-3-yl)methyl substituent, introducing a sulfone-containing thiolane ring.
- Properties :
- Applications : Likely used as an intermediate in pharmaceuticals due to its polar functional groups, which improve solubility.
3-Chloro-N-(2-{4-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]Piperazin-1-yl}Ethyl)-5-(Trifluoromethyl)Pyridin-2-Amine
- Structural Differences : Features a piperazine-ethyl linker and a second pyridine ring, creating a dimeric structure.
- Properties :
- Applications: Potential use in kinase inhibitors or antimicrobial agents due to its dual pyridine motifs.
Biological Activity
3-chloro-N-(4-fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₂H₇ClF₄N₂
- Molecular Weight : 290.64 g/mol
- CAS Number : 1219976-66-5
- Structural Characteristics : The compound features a pyridine ring substituted with a trifluoromethyl group and a chloro group, which enhances its lipophilicity and biological activity.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly in relation to its potential as an anticancer agent and its effects on different biological pathways.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. A study focused on its effects on HepG2 cells (a human liver cancer cell line) demonstrated that the compound induces cell cycle arrest, particularly at the G2/M phase. This suggests that it may inhibit cell proliferation by interfering with the cell cycle progression, potentially through mechanisms involving apoptosis or necrosis .
- Cell Cycle Arrest : The compound has been shown to cause a significant reduction in the proportion of cells transitioning from G2 to M phase, indicating a block in cell division .
- Inhibition of Enzymatic Activity : Its structural components suggest potential inhibition of specific enzymes involved in cancer metabolism, although detailed enzymatic studies are still needed to elucidate these pathways.
- Interaction with Cellular Targets : The presence of the trifluoromethyl group is known to enhance binding affinity to various biological targets, which may contribute to its efficacy against cancer cells .
Research Findings
A summary of key findings from various studies is presented below:
Case Studies
- HepG2 Cell Line Study : In vitro studies demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM . The study also highlighted changes in cellular morphology consistent with apoptosis.
- Comparative Analysis with Analog Compounds : When compared to structurally similar compounds lacking the trifluoromethyl group, this compound showed enhanced activity, indicating the importance of this functional group in modulating biological responses .
Q & A
Q. What synthetic routes are commonly employed to prepare 3-chloro-N-(4-fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine?
The compound is typically synthesized via nucleophilic aromatic substitution or condensation reactions. For example, related pyridinamine derivatives are synthesized by refluxing intermediates like 5-(chloromethyl)-N-substituted pyrimidin-amines with substituted anilines in chloroform, followed by purification via column chromatography and crystallization . Key steps include optimizing reaction time, temperature, and stoichiometry to maximize yield.
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- X-ray crystallography : Used to resolve intramolecular interactions (e.g., N–H⋯Cl hydrogen bonds) and disorder in substituents like trifluoromethyl groups .
- NMR spectroscopy : H, C, and F NMR confirm structural integrity, with fluorine signals indicating trifluoromethyl group orientation .
- Mass spectrometry : Validates molecular weight and fragmentation patterns, critical for purity assessment .
Q. What preliminary biological activities have been reported for structurally similar pyridinamine derivatives?
Analogous compounds target bacterial enzymes like acyl carrier protein synthase (acps-pptase), disrupting lipid biosynthesis and inhibiting proliferation . The trifluoromethyl group enhances lipophilicity and binding affinity to hydrophobic enzyme pockets .
Advanced Research Questions
Q. How do crystallographic disorder and hydrogen bonding networks influence the structural stability of this compound?
In related derivatives, trifluoromethyl groups exhibit positional disorder (e.g., 68:32 occupancy ratio), resolved using SHELX refinement tools . Intramolecular N–H⋯N and N–H⋯Cl bonds stabilize the pyridine ring conformation, while weak C–H⋯π interactions contribute to crystal packing . Advanced refinement protocols (e.g., SHELXL) are critical for modeling disorder and thermal parameters .
Q. What mechanistic insights exist for its reactivity in substitution and oxidation reactions?
- Substitution : Chlorine at the 3-position undergoes nucleophilic displacement with amines or thiols under mild conditions, forming derivatives for structure-activity studies .
- Oxidation : The trifluoromethyl group is resistant to oxidation, but the pyridine ring can be oxidized to N-oxide derivatives under strong oxidizing agents (e.g., mCPBA), altering electronic properties .
Q. How do metabolites like AMPA and DAPA influence environmental persistence and regulatory compliance?
Fluazinam (a derivative) degrades into metabolites AMPA and DAPA, which retain bioactivity and require monitoring via LC-MS/MS. The EPA mandates tolerances for residues in food crops (e.g., 0.01 ppm in strawberries), necessitating stability studies under varying pH and UV exposure .
Methodological Challenges and Solutions
Q. What strategies address low yields in multi-step syntheses of this compound?
Q. How are computational tools applied to predict binding modes to bacterial targets?
Molecular docking (e.g., AutoDock Vina) models interactions with acps-pptase, identifying key residues (e.g., Ser-128) for hydrogen bonding with the pyridinamine core. MD simulations validate binding stability under physiological conditions .
Data Contradictions and Resolution
Q. Discrepancies in reported biological activity: How to reconcile conflicting data?
Variations in MIC values against Staphylococcus aureus (2–32 µg/mL) arise from differences in assay conditions (e.g., pH, inoculum size). Standardized CLSI protocols and internal controls (e.g., ciprofloxacin) are recommended for reproducibility .
Q. Divergent crystallographic parameters in polymorphic forms: Implications for drug design?
Polymorphs of related compounds show dihedral angle variations (e.g., 5.2° vs. 12.8°), affecting solubility and bioavailability. High-throughput screening (e.g., XRD with temperature gradients) identifies stable forms for formulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
